Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-
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Overview
Description
Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- is a complex organic compound with a unique structure that includes a benzene ring, an amide group, and a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- typically involves multiple steps. One common method includes the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine. The boron-containing dioxaborolane moiety can be introduced through a reaction with a boronic acid or ester under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzene ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary widely depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .
Scientific Research Applications
Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanamide, a-amino-N,N-diethyl-, ®-
- Benzenepropanamide, a-amino-N-methyl-, (aS)-
- Benzenepropanamide, a-amino-N-cyano-, (aS)-
Uniqueness
Benzenepropanamide, a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)- is unique due to its boron-containing dioxaborolane moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that lack this functional group .
Properties
Molecular Formula |
C24H37BN2O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[[3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C24H37BN2O3/c1-15(2)11-21(27-18(22(26)28)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25/h6-10,15,17-21,27H,11-14H2,1-5H3,(H2,26,28) |
InChI Key |
GMRRODMGPZFHPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(CC4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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